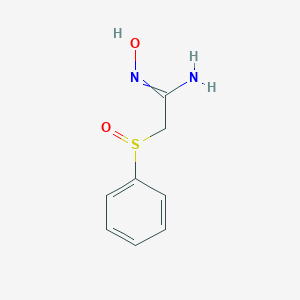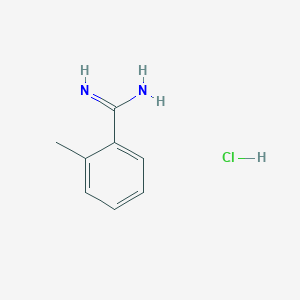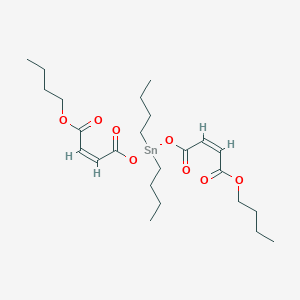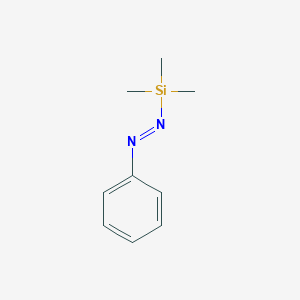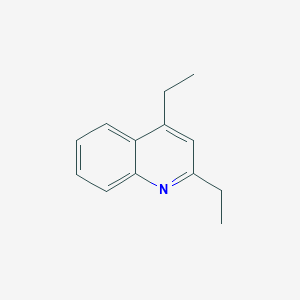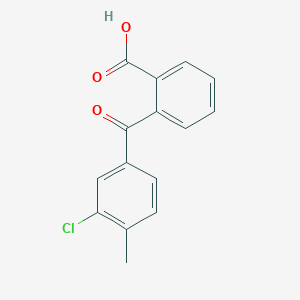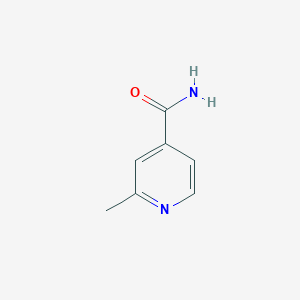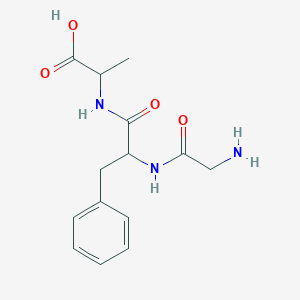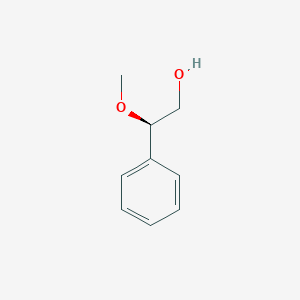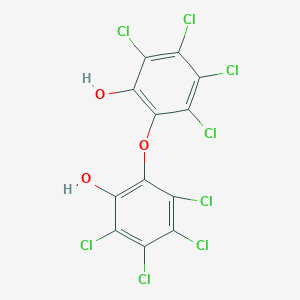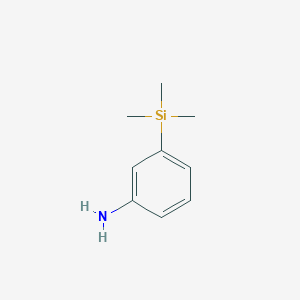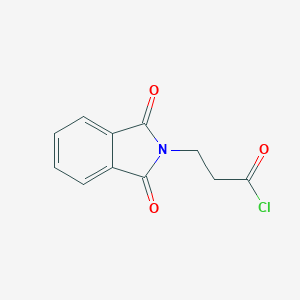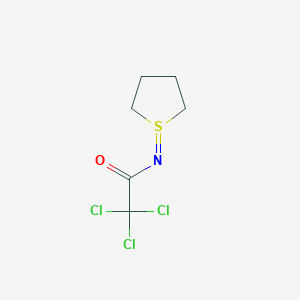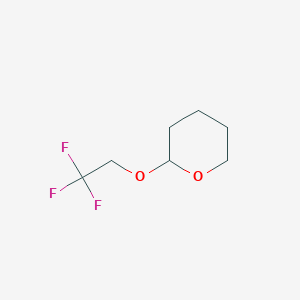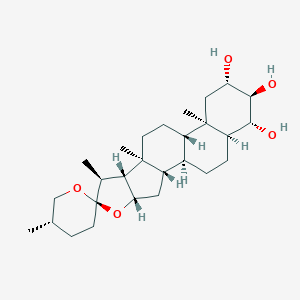
Diotigenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diotigenin is a natural steroid compound that is found in various plants, such as Fenugreek, Trigonella foenum-graecum, and Smilax china. It has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
作用機序
The mechanism of action of Diotigenin is not fully understood, but it is believed to be related to its ability to modulate various cellular signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the levels of glucose and insulin in the blood, which may be beneficial for individuals with diabetes.
実験室実験の利点と制限
One advantage of using Diotigenin in lab experiments is that it is a natural compound, which may be safer than synthetic compounds. Additionally, this compound is readily available from natural sources, such as Fenugreek seeds. One limitation of using this compound in lab experiments is that it may be difficult to obtain pure samples of the compound, which may affect the accuracy of the results.
将来の方向性
There are many potential future directions for research on Diotigenin. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various types of cancer cells, including breast, colon, and lung cancer cells. Another area of interest is its potential as an anti-inflammatory agent. This compound has been shown to reduce inflammation in various animal models, and further research is needed to determine its effectiveness in humans. Finally, this compound may have potential as a treatment for diabetes, as it has been shown to improve glucose metabolism in animal models. Further research is needed to determine its effectiveness in humans.
Conclusion
This compound is a natural steroid compound that has been studied extensively for its potential therapeutic properties. It can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial transformation. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, and its mechanism of action is related to its ability to modulate various cellular signaling pathways. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for research on this compound.
合成法
Diotigenin can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial transformation. The most common method of extraction is from Fenugreek seeds, where this compound is present in high concentrations. Chemical synthesis involves the use of chemical reactions to produce this compound from simpler compounds. Microbial transformation involves the use of microorganisms to convert one compound into another.
科学的研究の応用
Diotigenin has been the subject of many scientific studies due to its potential therapeutic properties. Some of the areas of research include anti-inflammatory, anti-cancer, and anti-diabetic effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism.
特性
CAS番号 |
17114-30-6 |
|---|---|
分子式 |
C27H44O5 |
分子量 |
448.6 g/mol |
IUPAC名 |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol |
InChI |
InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)22-21(32-27)11-19-16-5-6-18-23(29)24(30)20(28)12-26(18,4)17(16)8-9-25(19,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15-,16+,17-,18+,19-,20-,21-,22-,23+,24+,25-,26+,27+/m0/s1 |
InChIキー |
LLBKWFWTEWVDKM-FZOSFLJOSA-N |
異性体SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@H]([C@@H]6O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



